molecular formula C24H23N9O2S2 B5452115 2-[4-amino-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone

2-[4-amino-3-(3,5-diphenyl-1H-pyrazol-1-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone

Cat. No.: B5452115
M. Wt: 533.6 g/mol
InChI Key: PVVAXQAEUKPXFZ-WPWMEQJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . Triazoles, like 1,2,4-triazoles, are also important heterocyclic compounds that have been widely used in the synthesis of various pharmaceuticals . Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antiviral, antibacterial, and antitumor effects .


Molecular Structure Analysis

The molecular structure of these types of compounds is often confirmed using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

The chemical reactions involving these types of compounds can be complex and varied, often involving multiple steps and various reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary greatly depending on their specific structure. For example, imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of these compounds can vary greatly depending on their specific structure and the target they interact with. For example, some compounds may interact with specific enzymes or receptors, inhibiting their function and leading to their biological effects .

Safety and Hazards

The safety and hazards associated with these compounds can also vary greatly depending on their specific structure. Some may be relatively safe, while others may have significant toxicity or other hazards .

Properties

IUPAC Name

[(E)-[2-[4-amino-3-(3,5-diphenylpyrazol-1-yl)-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N9O2S2/c25-22(36)28-27-17-12-19(20-13-34-21(17)35-20)33-24(37)31(26)23(30-33)32-18(15-9-5-2-6-10-15)11-16(29-32)14-7-3-1-4-8-14/h1-11,19-21H,12-13,26H2,(H3,25,28,36)/b27-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVAXQAEUKPXFZ-WPWMEQJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2COC(C1=NNC(=S)N)O2)N3C(=S)N(C(=N3)N4C(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C(C2COC(/C1=N/NC(=S)N)O2)N3C(=S)N(C(=N3)N4C(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N9O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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